N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride

Description

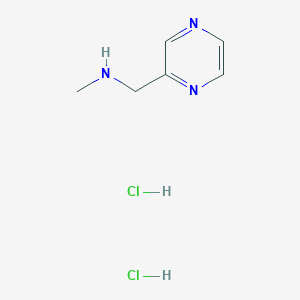

N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride is a heterocyclic amine hydrochloride salt with the molecular formula C₆H₁₆Cl₂N₂ and CAS number 2138133-16-9 . It features a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) linked to a methylamine group. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. This compound is typically synthesized via alkylation of pyrazine derivatives followed by HCl salt formation, a process analogous to methods described for structurally related amines .

Properties

IUPAC Name |

N-methyl-1-pyrazin-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-7-4-6-5-8-2-3-9-6;;/h2-3,5,7H,4H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVYIPSWNLZESZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CN=C1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622274 | |

| Record name | N-Methyl-1-(pyrazin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167300-07-4 | |

| Record name | N-Methyl-1-(pyrazin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride typically involves the reaction of pyrazine derivatives with methylamine. One common method includes the alkylation of pyrazine with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine-Based Analogues

Pyrazin-2-ylmethanamine Dihydrochloride (CAS 122661-25-0)

- Similarity Score : 0.97 (structural similarity to the target compound) .

- Key Difference : Lacks the N-methyl group, resulting in a primary amine instead of a secondary amine.

(5-Methylpyrazin-2-yl)methanamine Hydrochloride (CAS 1353101-00-4)

Pyrimidine-Based Analogues

Methyl[(pyrimidin-2-yl)methyl]amine Dihydrochloride (CAS 1956354-92-9)

Thiazole-Based Analogues

N-Methyl-1-(2-phenylthiazol-4-yl)methanamine Hydrochloride (CAS 1187928-00-2)

- Molecular Formula : C₁₁H₁₃ClN₂S .

- Key Difference : Incorporates a thiazole ring (five-membered ring with sulfur and nitrogen) and a phenyl substituent.

- The phenyl group adds steric bulk, which may improve target selectivity but reduce solubility .

N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine Dihydrochloride (CAS 644950-37-8)

Pyrrolidine- and Isoquinoline-Based Analogues

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine Dihydrochloride (CAS 2370018-89-4)

- Key Difference : Contains a pyrrolidine ring (saturated five-membered ring with one nitrogen) fused to the methylamine group .

N-Methyl-1-(2-methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methanamine Dihydrochloride (CAS 1609396-53-3)

Physicochemical and Pharmacokinetic Comparison

| Compound | Molecular Formula | Molecular Weight | Solubility (HCl Salt) | Key Structural Feature |

|---|---|---|---|---|

| Target Compound | C₆H₁₆Cl₂N₂ | 196.07 | High | Pyrazine ring, N-methylation |

| Pyrazin-2-ylmethanamine dihydrochloride | C₅H₁₀Cl₂N₂ | 183.06 | Moderate | Primary amine, no methyl group |

| Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride | C₆H₁₁Cl₂N₃ | 196.07 | High | Pyrimidine ring |

| N-Methyl-1-(2-phenylthiazol-4-yl)methanamine HCl | C₁₁H₁₃ClN₂S | 240.75 | Low | Thiazole, phenyl substituent |

Biological Activity

N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

Chemical Formula: CHClN

Molecular Weight: 205.08 g/mol

The compound features a pyrazine ring, which contributes unique electronic properties that influence its biological activity. The presence of the pyrazinyl group enhances its potential as a ligand in biochemical interactions, making it suitable for various research applications.

Antimicrobial Properties

This compound has been studied for its antimicrobial effects against various bacterial strains. Research indicates that it exhibits significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 32 |

| Staphylococcus aureus | 16 |

| Escherichia coli | 64 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anticancer Activity

The compound has also shown potential anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis.

IC Values in Cancer Cell Lines:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

These results highlight the need for further investigation into its potential as a therapeutic agent in oncology.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways.

- Enzyme Inhibition: The compound can inhibit key enzymes that play roles in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation: It may act as a ligand for various receptors, influencing cellular responses and signaling cascades.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA. The results demonstrated a significant reduction in bacterial load when treated with the compound, suggesting its potential utility in treating resistant infections .

Investigation of Anticancer Properties

In another study focusing on its anticancer effects, researchers treated MCF-7 and A549 cell lines with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell viability, with apoptosis being confirmed through flow cytometry analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.